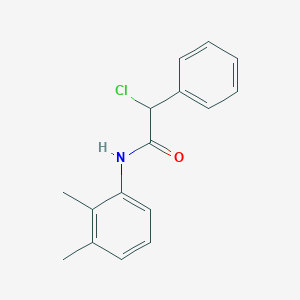

2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide

Overview

Description

2-Chloro-N-(2,3-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO . It is sold by Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

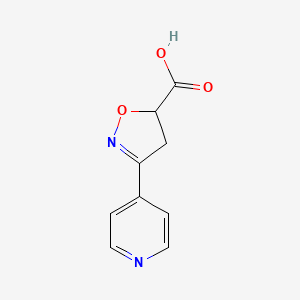

The molecular structure of 2-Chloro-N-(2,3-dimethylphenyl)benzamide can be represented by the SMILES notation: CC1=C©C(NC(=O)C2=CC=CC=C2Cl)=CC=C1 .Physical And Chemical Properties Analysis

2-Chloro-N-(2,3-dimethylphenyl)benzamide has a molecular weight of 197.66 . It should be stored in a cool dry place and is incompatible with oxidizing agents .Scientific Research Applications

Antituberculosis Study of Organotin(IV) Complexes

Research on organotin(IV) complexes, which include structurally similar compounds, highlighted their significant antituberculosis activity. This study examined the relationship between the structural diversity of organotin moieties and their antituberculosis effects, revealing that the activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes, in particular, showed superior activity, suggesting potential applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Synthesis and Pharmacological Evaluation of Diphenylamine Derivatives

This study explored the synthesis of Schiff bases from diphenylamine derivatives, including compounds structurally related to 2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide, and evaluated their antibacterial activity. The results indicated significant antimicrobial potential, particularly against B. subtilis, E. coli, and C. albicans, suggesting these compounds' relevance in developing new antimicrobial agents (Kumar, Kumar, & Khan, 2020).

Analysis of Global Trends and Gaps for Herbicide Toxicity Studies

A scientometric review focusing on 2,4-D herbicide toxicity highlighted the rapid advancement in research concerning the toxicology and mutagenicity of such compounds. The study emphasized the need for future research to focus on molecular biology, especially gene expression, and assessment of exposure in humans or other bioindicators. This reflects the broader context of environmental and health impacts of chemically related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Biological Effects of Acetamide and Formamide Derivatives

A comprehensive review updated the knowledge on the toxicology of acetamide, N,N-dimethylacetamide, and related compounds, discussing their biological consequences and environmental toxicology. This review provides a foundation for understanding the biological and environmental impacts of similar chemical compounds, including potential toxicity and environmental degradation pathways (Kennedy, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as phenylacetamides, have been studied for their antidepressant activity .

Mode of Action

Phenylacetamides, a related class of compounds, have been shown to interact with monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da) .

Biochemical Pathways

Similar compounds have been shown to influence the levels of monoamine neurotransmitters, which play a crucial role in mood regulation .

Pharmacokinetics

It has been predicted to have high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Related compounds have been shown to have antidepressant activity, suggesting that they may influence neuronal signaling and synaptic plasticity .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, which are crucial for protein synthesis and degradation . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action.

properties

IUPAC Name |

2-chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-11-7-6-10-14(12(11)2)18-16(19)15(17)13-8-4-3-5-9-13/h3-10,15H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCPMTWRYFHGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)

![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)